1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially make it a base.Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis of heterocyclic compounds like pyridazine analogs due to their pharmaceutical importance. The research involved structural elucidation using spectroscopic techniques and theoretical calculations to understand molecular interactions and stability. This approach is crucial for developing new compounds with potential therapeutic applications (Sallam et al., 2021).
Antimicrobial Activity
- Novel thieno[2,3-c]pyridazines were synthesized and evaluated for their antibacterial activities, highlighting the importance of structural variations in heterocyclic compounds for enhancing antimicrobial properties (Al-Kamali et al., 2014).
Novel Compound Synthesis
- Research into synthesizing a new class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcases the ongoing exploration into diverse heterocyclic frameworks for potential pharmaceutical applications (Koza et al., 2013).
Functionalized Pyridazine Derivatives
- The preparation of functionalized compounds containing pyridazine and related moieties underlines the versatility of these heterocyclic compounds in creating varied molecular structures with potential utility in drug development and other scientific applications (Svete, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-17-9-10-23-20(15-17)24-19-7-8-21(26-25-19)27-11-13-28(14-12-27)22(29)16-30-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBRFDJKQLDJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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